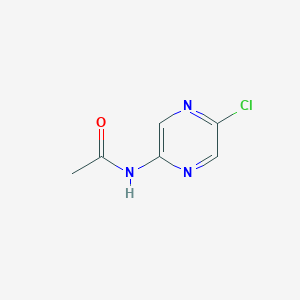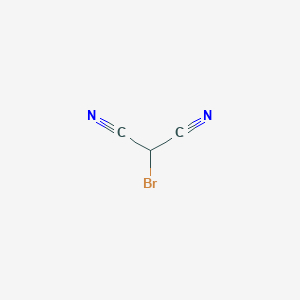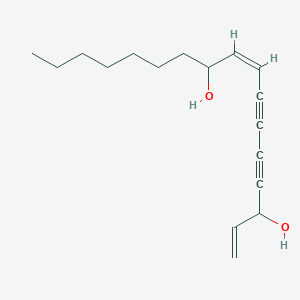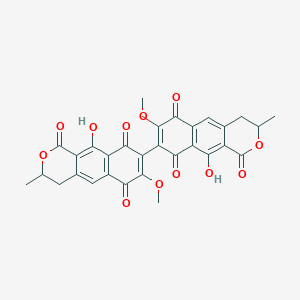
6-Ethyl-2-naphthalenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-2-naphthalenol is a chemical compound with the molecular formula C12H12O . It is an isomer of 1-naphthol, differing by the location of the hydroxyl group on the naphthalene ring . The naphthols are naphthalene homologues of phenol, but more reactive .
Molecular Structure Analysis
The molecular structure of 6-Ethyl-2-naphthalenol consists of a naphthalene ring with a hydroxyl group at the 2nd position and an ethyl group at the 6th position . The molecular weight is 172.22 g/mol .Physical And Chemical Properties Analysis
6-Ethyl-2-naphthalenol has a molecular weight of 172.22 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .Relevant Papers Several papers were found during the search, including studies on the synthesis of naphthalene derivatives , the design and synthesis of Strychnidin-oxiran-naphthalenol derivatives , and the recent development in the synthesis of heterocycles by 2-naphthol-based multicomponent reactions . These papers could provide further insights into the properties and potential applications of 6-Ethyl-2-naphthalenol and related compounds.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
6-Ethyl-2-naphthalenol is a compound that could be analogously involved in various synthesis and chemical reaction studies, similar to its close relatives in the naphthalene series. For instance, studies on the photochemistry of naphthyl derivatives explore their potential for intramolecular electron transfer mechanisms, useful in the development of fluorescent probes and understanding photochemical reactions (Morley & Pincock, 2001). Moreover, the platinum-catalyzed hydroarylation of aryl enynes demonstrates the synthesis of functionalized naphthalenes, indicating a method for creating naphthalene derivatives with varied substituents, potentially including 6-ethyl-2-naphthalenol (Kang, Kim, Oh, & Lee, 2012).
Material Science and Catalysis
The study of Co(II), Ni(II), Cu(II), and Zn(II) complexes with unsymmetrical tetradentate Schiff bases ligands, including naphthalene derivatives, reveals their promising application in material science and as catalysts in various chemical reactions. These complexes showcase potential utility in catalysis, magnetic materials, and optical applications due to their unique structural and electronic properties (Al-Nama & AL Nidaa, 2019).
Photophysical Studies
Investigations into the photophysical properties of naphthalene derivatives, such as the study of probes like Acrylodan and Prodan, are crucial for understanding solvent effects on fluorescence. These studies can lead to the development of new fluorescent probes for bioimaging and diagnostics, highlighting the importance of structural modification in naphthalene compounds to tailor their photophysical properties for specific applications (Cerezo et al., 2001).
Environmental Applications
Naphthalene derivatives have been studied for their reaction with the nitrate radical, providing insights into atmospheric chemistry and the environmental fate of polycyclic aromatic hydrocarbons. This research contributes to our understanding of air pollution and the mechanisms of night-time atmospheric reactions, with implications for environmental protection and policy (Phousongphouang & Arey, 2002).
Propriétés
IUPAC Name |
6-ethylnaphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h3-8,13H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFMPNDTINUJER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-2-naphthalenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide](/img/structure/B158369.png)











